molecular formula C6H7NO2 B1235714 3-(Hydroxyamino)phenol CAS No. 10603-61-9

3-(Hydroxyamino)phenol

Cat. No. B1235714
CAS RN: 10603-61-9
M. Wt: 125.13 g/mol
InChI Key: NAKOPKHXTPVJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxyamino)phenol is a chemical compound with the molecular formula C6H7NO2 . It is also known by other names such as 3-hydroxyaminophenol and 3-Hydroxylaminophenol . The average mass of this compound is 125.125 Da .


Synthesis Analysis

The synthesis of phenols, including 3-(Hydroxyamino)phenol, can be achieved through various methods. One such method involves the ipso-hydroxylation of arylboronic acids in ethanol, using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . Another method includes the Fries rearrangement, Bamberger rearrangement, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of 3-(Hydroxyamino)phenol consists of 6 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The monoisotopic mass of this compound is 125.047676 Da .


Chemical Reactions Analysis

Phenols, including 3-(Hydroxyamino)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The flash point of 3-(Hydroxyamino)phenol is 182.4±19.0 °C .

Scientific Research Applications

Phenolic Compounds in Plant Research

Phenolic compounds like 3-(Hydroxyamino)phenol are vital in plant research. They are part of a diverse group of metabolites with hydroxylated aromatic rings, playing crucial roles in plant adaptation to environmental changes. These compounds are heavily studied for their color, taste, technological properties, and health benefits. The extensive research on phenolic compounds has led to discoveries in analytical characterization, enzyme studies, and metabolic engineering. The advances in understanding the biosynthetic pathways and gene expression regulation of these compounds have been significant, particularly in flavonoid synthesis and cytochrome P450 genes (Boudet, 2007).

Biosynthesis of Functional Polyhydroxyalkanoates

Polyhydroxyalkanoates (PHA) are biodegradable and thermoprocessable polyesters, making them attractive as biomaterials for medical and tissue engineering applications. The biosynthesis of PHA, including compounds like poly 3-hydroxybutyrate, has been explored using engineered microorganisms. This research has led to the development of various devices, such as sutures, cardiovascular patches, and bone marrow scaffolds. Modifications in PHA compositions have been made to achieve desired mechanical properties, biocompatibility, and degradation times under specific physiological conditions (Chen & Wu, 2005).

Analysis of Flavanones and 3-Hydroxyflavanones

The analysis of flavanones and 3-hydroxyflavanones, which are closely related to 3-(Hydroxyamino)phenol, is important in understanding their occurrence in plant material. Techniques such as thin-layer chromatography and spectrophotometry have been employed to separate and quantify these compounds, contributing to the knowledge of plant phenolic profiles and their potential health benefits (Schmidtlein & Herrmann, 1976).

Photocatalytic Hydroxylation of Benzene to Phenol

The photocatalytic hydroxylation of benzene to phenol is an environmentally friendly and economically feasible method for phenol production. This process has been a subject of research in recent years, with various heterogeneous photocatalysts such as semiconductors and metal-organic frameworks being explored. The development of highly efficient photocatalysts is crucial in this field, aiming to provide a sustainable alternative to traditional phenol production methods (Han, Xiang, Shi, & Ji, 2022).

Safety And Hazards

Phenol, a related compound, is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It is suspected of causing genetic defects and may cause damage to organs (Nervous system, Kidney, Liver, Skin) through prolonged or repeated exposure .

properties

IUPAC Name

3-(hydroxyamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-6-3-1-2-5(4-6)7-9/h1-4,7-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKOPKHXTPVJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420088
Record name 3-hydroxyaminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxyamino)phenol

CAS RN

10603-61-9
Record name 3-hydroxyaminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxyamino)phenol
Reactant of Route 2
3-(Hydroxyamino)phenol
Reactant of Route 3
3-(Hydroxyamino)phenol
Reactant of Route 4
3-(Hydroxyamino)phenol

Citations

For This Compound
4
Citations
B Gao, A Jose, N Alonzo-Palma, T Malik… - Scientific Reports, 2021 - nature.com
Chronic kidney disease is a major public health concern that affects millions of people globally. Alterations in gut microbiota composition have been observed in patients with chronic …
Number of citations: 14 www.nature.com
R Marmulla, B Šafarić, S Markert, T Schweder… - BMC biochemistry, 2016 - Springer
Background Thauera linaloolentis 47Lol uses the tertiary monoterpene alcohol (R,S)-linalool as sole carbon and energy source under denitrifying conditions. The conversion of linalool …
Number of citations: 20 link.springer.com
KN Krishnamurthy - 2007 - irgu.unigoa.ac.in
… 3-hydroxyamino phenol followed by an addition of two hydroxyl groups, a reaction catalysed by 3 -hydroxyamino phenol-… 3 -hydroxyamino phenol to amino hydroquinone by the enzyme …
Number of citations: 0 irgu.unigoa.ac.in
A Chang, D Schomburg, I Schomburg - 2010 - books.google.com
Page 1 Schomburg Schomburg Editors SUPPLEMENT VOLUME 87 CLASS 4-6 _ “l î" Lyases-Isomerasesl ‘ \ Lígases E i * ` ч Page 2 Springer Handbook of Enzymes Supplement …
Number of citations: 0 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.